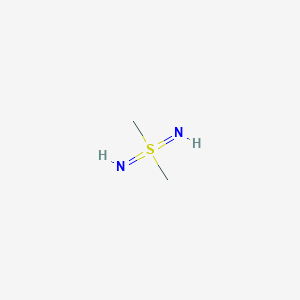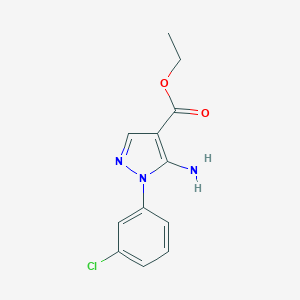
Sulfur, diimidodimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfur, diimidodimethyl- is a chemical compound that has been widely used in scientific research due to its versatile properties. It is a sulfur-containing compound that has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of sulfur, diimidodimethyl- is not well understood. However, it has been shown to act as a nucleophile in chemical reactions, which makes it useful in organic synthesis. It has also been shown to have antioxidant properties, which may be responsible for some of its biochemical and physiological effects.
Biochemical and Physiological Effects:
Sulfur, diimidodimethyl- has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. It has also been shown to have antiviral and antibacterial properties, which may be useful in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfur, diimidodimethyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it has versatile properties that make it useful in a range of scientific research applications. However, there are also some limitations to its use. It is a toxic compound that requires careful handling and disposal. Additionally, its mechanism of action is not well understood, which makes it difficult to predict its effects in biological systems.
Direcciones Futuras
There are several future directions for the use of sulfur, diimidodimethyl- in scientific research. One direction is the development of new synthetic methods that are more efficient and environmentally friendly. Another direction is the exploration of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases, inflammatory diseases, and infectious diseases. Additionally, its use as a fluorescent probe in bioimaging may lead to new insights into biological processes. Finally, further studies of its mechanism of action may lead to a better understanding of its biochemical and physiological effects.
Conclusion:
Sulfur, diimidodimethyl- is a versatile compound that has been widely used in scientific research. It has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. Its use in lab experiments has several advantages and limitations, and there are several future directions for its use in scientific research. Overall, sulfur, diimidodimethyl- is a promising compound that has the potential to contribute to the development of new drugs and the understanding of biological processes.
Métodos De Síntesis
Sulfur, diimidodimethyl- can be synthesized using different methods. One of the most common methods is the reaction of sulfur dichloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction produces sulfur, diimidodimethyl- and sodium chloride as a by-product. Another method involves the reaction of sulfur monochloride with dimethylamine in the presence of a base such as potassium hydroxide. The reaction produces sulfur, diimidodimethyl- and potassium chloride as a by-product.
Aplicaciones Científicas De Investigación
Sulfur, diimidodimethyl- has been widely used in scientific research due to its versatile properties. It has been used as a reagent in organic synthesis, as a cross-linking agent in polymer chemistry, as a catalyst in chemical reactions, and as a stabilizer in the production of plastics and rubbers. Additionally, it has been used as a fluorescent probe in bioimaging and as a model compound in studies of sulfur-containing compounds.
Propiedades
Número CAS |
13904-95-5 |
|---|---|
Fórmula molecular |
C2H8N2S |
Peso molecular |
92.17 g/mol |
Nombre IUPAC |
diimino(dimethyl)-λ6-sulfane |
InChI |
InChI=1S/C2H8N2S/c1-5(2,3)4/h3-4H,1-2H3 |
Clave InChI |
YVEUHSWFOYPLLX-UHFFFAOYSA-N |
SMILES |
CS(=N)(=N)C |
SMILES canónico |
CS(=N)(=N)C |
Otros números CAS |
13904-95-5 |
Sinónimos |
(methylsulfonodiimidoyl)methane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)




![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)


